2-(Bromomethyl)-7-methoxynaphthalene
Overview
Description
2-(Bromomethyl)-7-methoxynaphthalene is a useful research compound. Its molecular formula is C12H11BrO and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
2-(Bromomethyl)-7-methoxynaphthalene serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is a key compound in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen (Xu & He, 2010). These agents are crucial in managing pain, inflammation, and fever. The synthesis methods for such intermediates have evolved, focusing on environmental safety and minimizing toxicological risks.
Analytical Chemistry and Drug Formulation
This compound has applications in analytical chemistry, particularly in the high-performance liquid chromatographic (HPLC) analysis of bile acids and other carboxylic acids in pharmaceuticals and cosmetics. It is used as a pre-chromatographic fluorescent labeling reagent, aiding in the accurate and sensitive determination of various compounds within complex formulations (Cavrini et al., 1993). This application is crucial for quality control in pharmaceutical and cosmetic industries.
Potential in Cancer Treatment
Recent studies have indicated the potential use of this compound derivatives in cancer treatment. Research involving spectroscopic analysis and molecular docking studies suggest that certain derivatives of this compound exhibit anti-cancer activities (Saji et al., 2021). The low binding energy in protein-ligand interactions implies that these compounds could be modified to develop effective cancer therapies.
Application in Conducting Polymers
Poly(2-methoxynaphthalene), a derivative of this compound, is categorized under fused ring organic semiconductors. It exhibits interesting optical and electrical properties, such as a reduced band gap and the ability to undergo both oxidation and reduction. This makes it a potential material for applications in organic electronics (Meana-Esteban et al., 2014).
Mechanism of Action
Target of Action
Brominated compounds often target proteins or enzymes in the body, altering their function . For instance, some brominated compounds are known to target Cereblon (CRBN), a protein involved in various immunologic conditions .
Mode of Action
Brominated compounds often interact with their targets through covalent bonding, leading to changes in the target’s function . For instance, brominated compounds can induce DNA damage and bind to DNA, which may be implicated in their carcinogenicity .
Biochemical Pathways
For example, they can participate in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . They can also undergo reactions at the benzylic position, typically via an SN1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
The properties of brominated compounds can vary widely, and their bioavailability can be influenced by factors such as their solubility and the presence of functional groups .
Result of Action
Brominated compounds can have various effects, such as inducing dna damage . They can also participate in reactions that form new carbon–carbon bonds, which can lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-7-methoxynaphthalene can be influenced by various environmental factors. For instance, the presence of other substances can affect its reactivity . Additionally, factors such as temperature and pH can influence its stability and reactivity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(bromomethyl)-7-methoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUFWZKNTSSFAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)CBr)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546215 | |
Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103143-23-3 | |
Record name | 2-(Bromomethyl)-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.